

Comparative Analysis of 2-Thiouridine and 4-Thiouridine NMR Chemical Shifts in Oligonucleotides

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Compound of Interest

Compound Name: 2',3',5'-Tri-O-acetyl-2-thiouridine

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The site-specific substitution of uridine with its thio-analogs, 2-thiouridine (s²U) and 4-thiouridine (s⁴U), within oligonucleotides can significantly impact their structural and functional properties. These modifications are of considerable interest in the development of therapeutic oligonucleotides and molecular probes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the subtle conformational changes induced by these thio-modifications at an atomic level. This guide provides a comparative analysis of the NMR chemical shifts of s²U and s⁴U in RNA oligonucleotides, supported by experimental data and detailed protocols.

Executive Summary

This guide presents a head-to-head comparison of the NMR spectral properties of 2-thiouridine and 4-thiouridine incorporated into a model RNA oligonucleotide. The key findings indicate that:

2-Thiouridine (s²U) significantly stabilizes RNA duplexes, as evidenced by downfield shifts of imino proton resonances and a higher melting temperature (T_m). This stabilization is attributed to the preference of the s²U nucleotide for a C3'-endo sugar pucker, which preorganizes the RNA strand for A-form helical geometry.



- 4-Thiouridine (s⁴U), in contrast, destabilizes the RNA duplex, leading to upfield shifts of imino proton resonances and a lower T_m compared to the unmodified RNA.
- These distinct structural consequences, readily observable by ¹H NMR, underscore the
 importance of the position of thiation on the uridine base for influencing oligonucleotide
 conformation and stability.

Data Presentation: NMR Chemical Shift Comparison

The following tables summarize the ¹H NMR chemical shift data for a model pentamer RNA sequence, 5'-GUUUC-3', and its 2-thiouridine (5'-Gs²UUUC-3') and 4-thiouridine (5'-Gs⁴UUUC-3') modified counterparts. The data is extracted from studies by Kumar and Davis (1997).[1][2] [3]

Table 1: Non-exchangeable Proton Chemical Shifts (ppm) of Single-Stranded Oligonucleotides at 27 °C



Proton	GUUUC	Gs²UUUC	
G1			
H8	7.85	7.88	
H1'	5.79	5.81	
s²U2/U2			
H6	7.78	7.81	
H5	5.76	5.95	
H1'	5.86	5.92	
U3			
H6	7.69	7.71	
H5	5.65	5.68	
H1'	5.81	5.83	
U4	_		
H6	7.72	7.74	
H5	5.70	5.72	
H1'	5.83	5.85	
C5			
H6	7.62	7.65	
H5	5.78	5.80	
H1'	5.88	5.90	

Data for Gs⁴UUUC non-exchangeable protons were not available in the primary literature.

Table 2: Imino Proton Chemical Shifts (ppm) of RNA Duplexes at 5 °C



The chemical shifts of the imino protons, which are involved in Watson-Crick base pairing, are sensitive indicators of duplex stability. The following data is for the duplexes formed between the pyrimidine strands and a complementary 2'-O-methyl purine strand (5'-G_mA_mA_mA_mC_m-3').

Base Pair	GUUUC Duplex	Gs²UUUC Duplex	Gs⁴UUUC Duplex
G1-C5'	~13.4	~13.5	~13.3
U2-A4'	~14.2	14.5	13.8
U3-A3'	~14.1	~14.2	~13.9
U4-A2'	~14.1	~14.1	~14.0
C5-G1'	~13.2	~13.3	~13.1

Note: The chemical shifts for the Gs⁴UUUC duplex are estimated from graphical data presented in Kumar and Davis (1997). The significant downfield shift of the U2 imino proton in the Gs²UUUC duplex and the upfield shift in the Gs⁴UUUC duplex are highlighted.

The temperature dependence of these imino proton resonances reveals the stability order of the duplexes to be: $s^2U > U > s^4U.[1][2][3]$

Experimental Protocols

The following is a synthesized protocol for the NMR analysis of thiouridine-modified oligonucleotides, based on common practices in the field.

- 1. Oligonucleotide Synthesis and Purification
- Synthesis: Oligonucleotides containing 2-thiouridine and 4-thiouridine are typically synthesized using standard solid-phase phosphoramidite chemistry. The corresponding thiouridine phosphoramidites are incorporated at the desired positions.
- Deprotection and Purification: Following synthesis, the oligonucleotides are deprotected and cleaved from the solid support. Purification is crucial and is generally achieved by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).



2. NMR Sample Preparation

- The purified oligonucleotide is desalted using methods like size-exclusion chromatography or dialysis.
- The sample is then lyophilized to a dry powder.
- For NMR analysis, the oligonucleotide is dissolved in a buffered solution.
 - For non-exchangeable protons: The sample is dissolved in 99.96% D₂O to minimize the signal from water.
 - For exchangeable imino protons: The sample is dissolved in a 90% H₂O / 10% D₂O mixture.
- A typical NMR sample buffer contains:
 - 10-50 mM sodium phosphate buffer (pH 6.5-7.0)
 - 50-150 mM NaCl
 - 0.1 mM EDTA
- The final oligonucleotide concentration is typically in the range of 0.5-2.0 mM.
- 3. NMR Data Acquisition
- All NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
- 1D ¹H NMR: One-dimensional proton spectra are acquired to assess sample purity and to observe the imino proton region (typically 10-15 ppm). For spectra in H₂O, a water suppression sequence (e.g., WATERGATE) is used.
- 2D NMR Experiments:
 - TOCSY (Total Correlation Spectroscopy): Used to identify scalar-coupled protons within each sugar spin system.



- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which is essential for sequential assignment and structure determination.
- ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, it is also used for measuring through-space correlations and can be particularly useful for molecules with intermediate correlation times.[1] 2D ROESY experiments can confirm the A-form helical conformation.[1][2][3]
- ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.
- ¹H-³¹P HETCOR (Heteronuclear Correlation): Correlates protons (typically H3') with adjacent phosphorus atoms in the backbone.
- 4. Data Processing and Analysis
- NMR data is processed using software such as NMRPipe or Bruker TopSpin.
- Processed spectra are analyzed using software like NMRViewJ or SPARKY for resonance assignment and structural analysis.

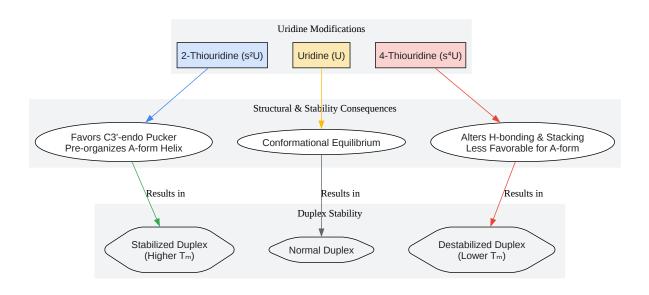
Visualizations



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Caption: Experimental workflow for the NMR analysis of thiouridine-modified oligonucleotides.





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Caption: Impact of 2- and 4-thiouridine modifications on RNA duplex stability.

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